5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 3,4-dihydroisoquinolin-2(1H)-yl moiety could potentially be synthesized using methods such as the Bischler-Napieralski reaction . The 3,4-dimethoxyphenyl moiety could be introduced through a Friedel-Crafts alkylation or a similar reaction. The thiazolo[3,2-b][1,2,4]triazol moiety and the ethyl group would likely be introduced in later steps. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the 3,4-dihydroisoquinolin-2(1H)-yl moiety could potentially undergo oxidation reactions to form isoquinoline derivatives . The thiazolo[3,2-b][1,2,4]triazol moiety could potentially participate in nucleophilic substitution reactions or other types of reactions depending on the conditions.Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, highlighting their antimicrobial activities. This suggests that compounds with a triazol-6-ol moiety, such as the one , could potentially exhibit similar biological activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Potential Biological Activities
Compounds containing the dihydroisoquinolin and triazole moieties have been explored for their biological activities. Mukhtar et al. (2022) investigated new chalcones incorporating the isoquinoline moiety, assessing their antimicrobial properties and docking studies. This research indicates that compounds structurally related to the queried chemical could serve as potent antimicrobial agents or have other significant biological activities (Mukhtar, S., Saleh, F. M., Hassaneen, H., Hafez, T., Hassan, A. S., Morsy, N., & Teleb, M., 2022).
Applications in Material Science
Furthermore, the application of related compounds in material science, such as in the fabrication of dye-sensitized solar cells, indicates the potential of "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" in renewable energy technologies. Lee et al. (2013) synthesized triazoloisoquinoline-based dyes, demonstrating their efficiency in improving the photocurrent of solar cells, suggesting that similar compounds might also find utility in photovoltaic applications (Lee, C., Lee, W.-H., Yang, C.-H., Yang, H.-H., & Chang, J.-Y., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to a decrease in the enzyme’s metabolic activity . This could potentially have therapeutic effects in conditions where AKR1C3 is implicated, such as breast and prostate cancer .
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-20-25-24-28(26-20)23(29)22(32-24)21(16-9-10-18(30-2)19(13-16)31-3)27-12-11-15-7-5-6-8-17(15)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIMGVQSPYLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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